Trisodium phosphate

Na3O4P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Na3O4P

Molecular Weight

InChI

InChI Key

solubility

Colorless or white crystals. When rapidly heated melts at about 75 °C. Does not lose the last mol of water even on moderate ignition. Specific gravity 1.6. Soluble in 3.5 parts water, 1 part boiling water; insol in alcohol. /Dodecahydrate/

14.5 g/100 g water at 25 °C

25.8 g sol in 100 g water at 20 °C

Qualitative solubility: soluble in water

Solubility in water, g/l at 20 °C: 121 (good)

Canonical SMILES

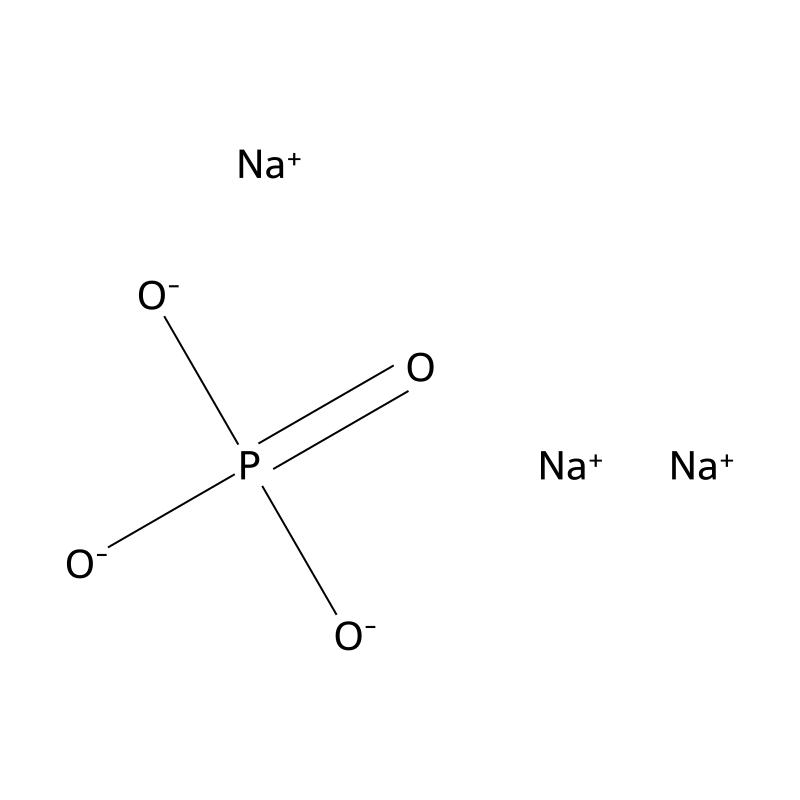

Trisodium phosphate, with the chemical formula Na₃PO₄, is an inorganic compound that appears as a white, granular or crystalline solid. It is highly soluble in water, creating an alkaline solution with a pH ranging from 12 to 14 when dissolved. This compound is often found in both anhydrous and hydrated forms, commonly as the dodecahydrate (Na₃PO₄·12H₂O) . Trisodium phosphate is also known by other names such as trisodium orthophosphate and sodium phosphate .

- Neutralization of phosphoric acid:

- Formation of trisodium phosphate:

When dissolved in water, trisodium phosphate dissociates into sodium ions and phosphate ions, producing hydroxide ions that contribute to its basicity:

The primary synthesis method for trisodium phosphate involves the neutralization of phosphoric acid with sodium carbonate or sodium hydroxide. This process can be summarized in two steps: first forming disodium hydrogen phosphate and then converting it to trisodium phosphate through further reaction with sodium hydroxide. The synthesis can also yield various hydrated forms depending on the conditions .

Trisodium phosphate has a wide range of applications across various industries:

- Cleaning Agent: It serves as a powerful cleaning agent for household and industrial use due to its ability to saponify grease and oils.

- Food Additive: Utilized as an acidity regulator and emulsifier in food processing.

- Water Softening: Acts as a water softener in detergents.

- Flux in Metalworking: Employed as a flux for soldering and brazing metals.

- pH Control: Used in laboratories for pH adjustment in various chemical processes .

Trisodium phosphate can react violently with acids and may release heat when mixed with water. It is known to corrode metals such as aluminum, leading to erosion and hydrogen gas formation . Environmental studies indicate that excessive use can contribute to eutrophication in aquatic ecosystems due to phosphorus runoff .

Trisodium phosphate belongs to a class of compounds known as sodium phosphates. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Disodium hydrogen phosphate | Na₂HPO₄ | Used primarily as a buffering agent in biological systems. |

| Monosodium phosphate | NaH₂PO₄ | Acts as a food additive primarily for acidity regulation. |

| Sodium tripolyphosphate | Na₅P₃O₁₀ | Commonly used in detergents for its ability to soften water. |

| Sodium hexametaphosphate | (NaPO₃)₆ | Used in food processing and as a dispersant in ceramics. |

Trisodium phosphate is distinct due to its high solubility and strong alkalinity, making it particularly effective for cleaning applications compared to other sodium phosphates which may have different pH levels or solubility properties .

Physical Description

White odourless crystals, granules or crystalline powder

Odorless, water soluble, colorless to white crystals; [CAMEO]

Colorless to white solid; [ICSC] White odorless powder; [MSDSonline]

COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS.

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Relative density (water = 1): 2.5

Decomposition

75 °C

Melting Point

1583 °C

UNII

Related CAS

Absorption Distribution and Excretion

/Ortho/ phosphate is absorbed from, and to a limited extent secreted into, the gastrointestinal tract. Transport of phosphate from the gut lumen is an active, energy-dependent process that is modified by several factors. ... Vitamin D stimulates phosphate absorption, an effect reported to precede its action on calcium ion transport. In adults, about two thirds of the ingested phosphate is absorbed, and that which is absorbed is almost entirely excreted into the urine. In growing children, phosphate balance is positive. Concentrations of phosphate in plasma are higher in children than in adults. This "hyperphosphatemia" decreases the affinity of hemoglobin for oxygen and is hypothesized to explain the physiological "anemia" of childhood. /Phosphates/

Associated Chemicals

Trisodium phosphate decahydrate; 10361-89-4

Trisodium phosphate octahydrate; 60593-59-1

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Food Additives -> ACIDITY_REGULATOR; SEQUESTRANT; STABILIZER; -> JECFA Functional Classes

Hazard Classes and Categories -> Reactive - 1st degree

Plastics -> Polymer Type -> N.a.

Plastics -> Pigments agents

Cosmetics -> Buffering; Chelating

Methods of Manufacturing

Trisodium phosphate is mainly produced as the dodecahydrate by complete neutralization of phosphoric acid with caustic soda or soda ash and subsequent crystallization. Since neutralization with soda ash does not proceed beyond the stage of the disodium salt, caustic soda must be added to complete the reaction. Frequently, mother liquors of mono- or disodium phosphate production or crystalline disodium phosphates are used as starting materials. In another process, trisodium phosphate is obtained by digestion of the phosphate-rich neutralization sludges, which accumulate in the purification of wet phosphoric acid by precipitation, with caustic soda and with addition of water glass

By mixing soda ash and phosphoric acid in proper proportions to form disodium phosphate and then adding caustic soda.

Sodium hydroxide & monazite (Ce, La, Th)PO4 (salt formation/separation; byproduct of thorium dioxide/rare earth oxide, hydrate production).

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Services

Fabricated Metal Product Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Primary Metal Manufacturing

Wholesale and Retail Trade

Phosphoric acid, sodium salt (1:3): ACTIVE

Phosphoric acid, sodium salt (2:3): INACTIVE

... AS MICROBIOLOGICAL /INHIBITOR/ ... & AS SYNERGIST FOR OTHER PRESERVATIVES. ... IMMERSING FRUITS IN A SOLUTION OF TSP ... & DRYING THEM SO THAT A FILM OF THE PHOSPHATE REMAINS, PARTICULARLY IN SURFACE CUTS, SCRATCHES, OR ABRASIONS, THE DECAY OF FRUITS WAS DELAYED FOR A SIGNIFICANT PERIOD OF TIME.

... THE PHOSPHATES PREFERRED FOR TENDERIZATION OF BEEF /INCLUDED/ ... TSP.

... MIXING APPROX 1% TRISODIUM PHOSPHATE WITH STARCH RENDERED IT FLUIDIZABLE FOR TREATMENT IN A FLUID BED, WHERE IT COULD BE HEATED TO DEXTRINIZE THE STARCH.

CONTROLLING THE PH OF PROTEIN SOLN HAS LONG BEEN RECOGNIZED AS IMPORTANT IN INCR THEIR WATER ABSORPTION. ... THE WATER ABSORPTION OF SOYBEAN PROTEIN COULD BE INCR IF THE PH WAS MAINTAINED WITHIN THE ALKALINE RANGE OF 7.0-9.0. A NUMBER OF ALKALINE SALTS COULD BE USED FOR THIS PURPOSE, AMONG WHICH WAS TSP.

For more General Manufacturing Information (Complete) data for TRISODIUM PHOSPHATE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 7301, Issue 1; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (aqua regia ashing); Analyte: phosphorus; Matrix: air; Detection Limit: 3.7 ng/mL. /Phosphorus/

Method: NIOSH 7303, Issue 2; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (hot block/HCl/HNo3 digestiion; Analyte: phosphorus; Matrix: air; Detection Limit: 0.3 ug/mL. /Phosphorus/

Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, flame photometric detector (phosphorus mode); Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/

Method: NIOSH 9102, Issue 1; Procedure: inductively coupled argon plasma, atomic emission spectroscopy; Analyte: phosphorus; Matrix: air; Detection Limit: 0.043 ug/wipe. /Phosphorus/